molecular formula C10H9IN2 B11844078 3-Iodo-N-methylquinolin-6-amine

3-Iodo-N-methylquinolin-6-amine

Cat. No.: B11844078
M. Wt: 284.10 g/mol
InChI Key: QFQIVALQMFSPSI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-methylquinolin-6-amine typically involves the iodination of N-methylquinolin-6-amine. One common method is the Sandmeyer reaction, where the amino group of N-methylquinolin-6-amine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts . The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-methylquinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-methylquinolin-6-amine
  • 3-Bromo-N-methylquinolin-6-amine
  • 3-Fluoro-N-methylquinolin-6-amine

Comparison

Compared to its halogenated analogs, 3-Iodo-N-methylquinolin-6-amine has unique properties due to the larger size and higher electronegativity of the iodine atom. These properties can result in stronger interactions with biological targets and different reactivity in chemical reactions . The iodine atom also makes the compound more suitable for certain types of coupling reactions, such as Suzuki-Miyaura coupling .

Properties

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

3-iodo-N-methylquinolin-6-amine

InChI

InChI=1S/C10H9IN2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-6,12H,1H3

InChI Key

QFQIVALQMFSPSI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=CC(=CN=C2C=C1)I

Origin of Product

United States

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